benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring, a thioether linkage, and an imidazole moiety
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development. It is involved in the perception of auxin, a plant hormone that regulates a wide range of cellular processes.
Mode of Action
This compound acts as a potent agonist of the auxin receptor TIR1 . It binds to TIR1, enhancing root-related signaling responses and promoting root growth in plants . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter .
Biochemical Pathways
Upon binding to TIR1, the compound induces a common transcriptional response with auxin . It down-regulates the expression of root growth-inhibiting genes, thereby promoting root growth . This indicates that the compound affects the auxin signaling pathway, which plays a key role in plant growth and development.
Result of Action
The compound’s action results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . This is achieved through the enhancement of root-related signaling responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved by cyclization reactions involving catechol derivatives and formaldehyde under acidic conditions.
Thioether Formation:
Imidazole Ring Construction: The imidazole ring can be synthesized via a condensation reaction involving an aldehyde, an amine, and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the imidazole ring, potentially leading to alcohols or reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alkoxides) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, reduced imidazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological studies due to its potential therapeutic properties. It has been investigated for its antimicrobial, antitumor, and anti-inflammatory activities. The presence of the imidazole ring, in particular, is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like sesamol and piperine, which also contain the benzo[d][1,3]dioxole ring, are known for their biological activities.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which contain the imidazole ring, are widely used in medicine for their antimicrobial properties.
Uniqueness
What sets benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone apart is the combination of the benzo[d][1,3]dioxole ring, the thioether linkage, and the imidazole moiety in a single molecule. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider spectrum of activities compared to its individual components.
This compound’s multifaceted nature makes it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-3-2-4-14(9-13)11-25-19-20-7-8-21(19)18(22)15-5-6-16-17(10-15)24-12-23-16/h2-6,9-10H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHKTBOOEQFKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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